molecular formula C8H13N3O2 B183212 2-Dimethylamino-4,6-dimethoxypyrimidine CAS No. 56873-65-5

2-Dimethylamino-4,6-dimethoxypyrimidine

Cat. No.: B183212
CAS No.: 56873-65-5
M. Wt: 183.21 g/mol
InChI Key: LQJYTNBYICJMDK-UHFFFAOYSA-N
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Description

2-Dimethylamino-4,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound is particularly notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-4,6-dimethoxypyrimidine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, for about 10 hours to achieve optimal conversion and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of non-toxic and environmentally friendly reagents like dimethyl carbonate is preferred to minimize hazardous waste and improve safety. The process involves multiple steps, including the initial formation of 2-amino-4,6-dihydroxypyrimidine, followed by methylation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Amines or partially reduced pyrimidines.

Scientific Research Applications

2-Dimethylamino-4,6-dimethoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-4,6-dimethoxypyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with nucleic acid synthesis. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or proteins. The exact molecular targets and pathways can vary based on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (dimethylamino and methoxy) which provide versatility in chemical reactions and applications. Its non-toxic synthesis route using dimethyl carbonate also makes it environmentally friendly compared to other pyrimidine derivatives .

Properties

IUPAC Name

4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYTNBYICJMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356946
Record name 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56873-65-5
Record name 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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